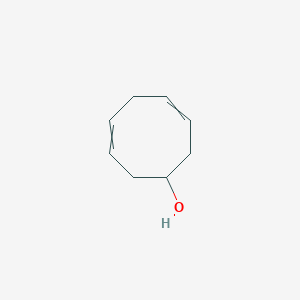
Cycloocta-3,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta-3,6-dien-1-ol is an organic compound with the molecular formula C8H12O It is a cyclic alcohol with two double bonds in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-3,6-dien-1-ol can be synthesized through several methods. One common approach involves the oxidation of cycloocta-1,3-diene using selenium dioxide (SeO2) in the presence of oxygen (O2). This reaction typically occurs in refluxing acetic anhydride, yielding homoallylic and allylic acetates, which can then be reduced to this compound using lithium aluminum hydride (LAH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of selenium dioxide and oxygen in the oxidation step, followed by reduction with lithium aluminum hydride, provides an efficient pathway for producing this compound.
Chemical Reactions Analysis
Types of Reactions
Cycloocta-3,6-dien-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield cyclooctane derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2), oxygen (O2), tetrapropylammonium perruthenate (TPAP), N-methylmorpholine N-oxide (NMO).
Reduction: Lithium aluminum hydride (LAH).
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Cycloocta-3,6-dien-1-one.
Reduction: Cyclooctane derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cycloocta-3,6-dien-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cycloocta-3,6-dien-1-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes a cyclic transition state where the double bonds and hydroxyl group participate in the formation of new bonds. The specific molecular targets and pathways depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Cycloocta-3,6-dien-1-ol can be compared with other similar compounds such as:
Cycloocta-1,3-diene: A precursor in the synthesis of this compound.
Cycloocta-3,5-dien-1-ol: Another cyclic alcohol with similar properties but different double bond positions.
Cyclooctane: A fully saturated cyclic compound without double bonds.
Properties
CAS No. |
62241-95-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
cycloocta-3,6-dien-1-ol |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h2-5,8-9H,1,6-7H2 |
InChI Key |
VTLYVCULGYVFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















